molecular formula C25H27F3N4O2S B2367310 C25H27F3N4O2S CAS No. 894882-55-4

C25H27F3N4O2S

Cat. No.: B2367310
CAS No.: 894882-55-4
M. Wt: 504.57
InChI Key: JJHLXVUNIBSDAG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a trifluoromethyl group, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(4-Butylphenyl)sulfonyl]-1-piperazinyl}-4-[3-(trifluoromethyl)phenyl]pyrimidine involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Piperazine Ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction with a suitable halide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Butylphenyl)sulfonyl]-1-piperazinyl}-4-[3-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as modulation of neurotransmitter release or inhibition of specific metabolic pathways .

Comparison with Similar Compounds

    2-{4-[(4-Butylphenyl)sulfonyl]-1-piperazinyl}-4-[3-(trifluoromethyl)phenyl]pyrimidine: can be compared with other sulfonyl-containing piperazine derivatives.

    Trifluoromethyl-substituted pyrimidines: are also similar in structure and function.

Uniqueness:

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-propylsulfanyl-N-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N4O2S/c1-3-16-35-22-21(17-8-10-18(34-2)11-9-17)30-24(31-22)12-14-32(15-13-24)23(33)29-20-7-5-4-6-19(20)25(26,27)28/h4-11H,3,12-16H2,1-2H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHLXVUNIBSDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)N=C1C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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